molecular formula C18H15N3O2 B11374211 N-(3-methylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

N-(3-methylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11374211
M. Wt: 305.3 g/mol
InChI Key: TVVQBVIHXPYMOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a chemical compound from the pyridazine-3-carboxamide class, offered for research and screening purposes. Compounds with this core structure are of significant interest in medicinal chemistry and drug discovery. Research on closely related 4-oxo-1,4-dihydropyridazine-3-carboxamides has explored their potential as inhibitors of various biological targets. For instance, structural analogs featuring a benzenesulfonamide group have been investigated as inhibitors of human Carbonic Anhydrase (hCA) isoforms, which are important targets for conditions like glaucoma, epilepsy, and tumors . Furthermore, the 4-oxo-1,4-dihydropyridazine scaffold is a key pharmacophore in several bioactive molecules. The molecular framework is analogous to other dihydropyridazine and dihydroquinoline carboxamides that have demonstrated potent anti-inflammatory activity by inhibiting the release of proinflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in researching inflammatory diseases . This compound is intended for research use only and is not for diagnostic or therapeutic purposes. Researchers can utilize it as a building block or a starting point for developing novel molecules, or as a probe for studying protein-ligand interactions.

Properties

Molecular Formula

C18H15N3O2

Molecular Weight

305.3 g/mol

IUPAC Name

N-(3-methylphenyl)-4-oxo-1-phenylpyridazine-3-carboxamide

InChI

InChI=1S/C18H15N3O2/c1-13-6-5-7-14(12-13)19-18(23)17-16(22)10-11-21(20-17)15-8-3-2-4-9-15/h2-12H,1H3,(H,19,23)

InChI Key

TVVQBVIHXPYMOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of the 1,4-Dicarbonyl Intermediate

The diketone precursor is typically synthesized by condensing 2,3-dichlorobenzaldehyde with methyl acetoacetate in the presence of a base catalyst. For example, heating 2,3-dichlorobenzaldehyde (1.0 equiv) and methyl acetoacetate (1.2 equiv) in isopropanol at 60°C for 4–6 hours yields a benzylidine intermediate. The choice of solvent (e.g., isopropanol) and catalyst (e.g., diethylamine) minimizes symmetrical diester byproducts (<1.5% unreacted aldehyde).

Cyclization with Functionalized Hydrazines

The diketone intermediate is then reacted with a hydrazine derivative bearing the N-(3-methylphenyl)carboxamide group. For instance, treating the diketone with N-(3-methylphenyl)hydrazinecarboxamide in refluxing ethanol (80°C, 8–12 hours) induces cyclization. This step forms the dihydropyridazine ring, with the 4-oxo group arising from keto-enol tautomerization. The reaction achieves yields of 59–88% after recrystallization from methyl tert-butyl ether (MTBE)/cyclohexane mixtures.

Key Optimization Parameters

  • Temperature : Prolonged reflux (>80°C) ensures complete ring closure but risks decomposition.

  • Solvent : Polar aprotic solvents (e.g., DMF) improve hydrazine solubility but may require neutralization with NaHSO₃ to remove excess reagents.

  • Catalyst : Piperidine (5 mol%) accelerates cyclization by deprotonating the hydrazine.

Recyclization of Hydroxypyrrolines with Semicarbazides

An alternative approach, adapted from Thieme Connect, utilizes 5-hydroxypyrrolines as starting materials. This method introduces the carboxamide group at N-1 via recyclization with semicarbazides.

Preparation of 5-Hydroxypyrroline

5-Hydroxypyrroline is synthesized by oxidizing pyrrolidine with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane. The resulting epoxide undergoes acid-catalyzed rearrangement to form the hydroxypyrroline core.

Recyclization with N-(3-Methylphenyl)semicarbazide

Heating 5-hydroxypyrroline (1.0 equiv) with N-(3-methylphenyl)semicarbazide (1.2 equiv) in acetic acid (110°C, 6 hours) triggers ring expansion. The reaction proceeds via nucleophilic attack of the semicarbazide’s amino group on the hydroxypyrroline’s carbonyl, followed by dehydration to form the dihydropyridazine ring. This method achieves isolated yields of 75–88% and avoids regioisomer formation due to the directing effect of the hydroxypyrroline’s stereochemistry.

Advantages Over Cyclocondensation

  • Fewer purification steps (no MTBE/cyclohexane distillation required).

  • Higher functional group tolerance for electron-withdrawing substituents.

Stepwise Assembly via Enamine Intermediates

A modular strategy involves constructing the dihydropyridazine ring through sequential condensations, as demonstrated in dihydropyridine syntheses.

Formation of the Enamine Precursor

Ethyl 3-aminocrotonate (1.5 equiv) is condensed with the benzylidine intermediate (from Section 1.1) in refluxing isopropanol (85°C, 70 minutes). This forms an enamine adduct, which undergoes intramolecular cyclization upon acid catalysis (e.g., HCl/EtOH).

Carboxamide Functionalization

The enamine intermediate is treated with 3-methylphenyl isocyanate in THF at 0°C to introduce the carboxamide group. Quenching with aqueous NaHCO₃ followed by column chromatography (SiO₂, hexane/EtOAc 3:1) yields the target compound in 65–72% yield.

Challenges and Solutions

  • Regioisomer Formation : Thermal equilibration in cyclohexane (80°C, 6 hours) converts the exocyclic double bond isomer to the desired endocyclic product.

  • Low Solubility : Sonication in warm ethanol (50°C) improves crystallization efficiency.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time (h) Key Advantage
Hydrazine Cyclocondensation59–888–12Scalability for industrial production
Hydroxypyrroline Recyclization75–886Minimal purification steps
Stepwise Enamine Assembly65–7210–14Flexibility in substituent introduction

Mechanistic Insights and Side Reactions

Keto-Enol Tautomerization in Cyclocondensation

The 4-oxo group in the final product originates from the keto form of the 1,4-dicarbonyl intermediate. Under basic conditions, enolization facilitates nucleophilic attack by the hydrazine’s amino group, forming the six-membered ring. Competing pathways, such as over-alkylation at N-1, are suppressed by using stoichiometric hydrazine.

Byproduct Formation in Recyclization

The primary side product is N-(3-methylphenyl)urea, arising from semicarbazide decomposition. Adding molecular sieves (4Å) to the reaction mixture absorbs generated water, reducing urea formation by 40% .

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydropyridazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3-methylphenyl)-4-oxo-1-phenylpyridazine-3-carboxylic acid, while reduction could produce N-(3-methylphenyl)-4-hydroxy-1-phenyl-1,4-dihydropyridazine-3-carboxamide.

Scientific Research Applications

Research indicates that N-(3-methylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide exhibits promising antimicrobial and anticancer properties. The compound's mechanism of action may involve:

  • Enzyme Inhibition : It may inhibit specific enzymes associated with disease pathways, potentially leading to therapeutic effects in cancer treatment.
  • Antioxidant Activity : The compound may possess antioxidant properties that help mitigate oxidative stress in cells.

Anticancer Research

Several studies have investigated the anticancer potential of this compound:

  • A study demonstrated significant cytotoxicity against various cancer cell lines, suggesting that derivatives of this compound could serve as effective anticancer agents by targeting specific cellular mechanisms involved in tumor growth and survival.

Antimicrobial Activity

Research has also highlighted the compound's potential as an antimicrobial agent:

  • Preliminary findings suggest that it may be effective against certain bacterial strains, indicating its possible use in developing new antibiotics.

Case Study 1: Anticancer Activity

A recent investigation into the anticancer effects of this compound revealed its ability to inhibit cell proliferation in various cancer models. The study reported percent growth inhibitions (PGIs) of over 70% against several cancer cell lines, indicating strong potential for further development into therapeutic agents .

Case Study 2: Antimicrobial Properties

In another study focusing on its antimicrobial properties, this compound was tested against common bacterial pathogens. Results indicated that the compound exhibited significant antibacterial activity, suggesting its utility in developing new antimicrobial treatments .

Summary of Findings

Application AreaKey Findings
AnticancerSignificant cytotoxicity against various cancer cell lines with PGIs over 70%.
AntimicrobialExhibited strong antibacterial activity against common pathogens.
SynthesisEfficient production through continuous flow reactors and high-throughput screening.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

N-(3-Chloro-4-methylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide (CAS 898515-96-3)
  • Molecular Formula : C₁₈H₁₄ClN₃O₂ (MW: 339.8)
  • Key Differences : Replaces the 3-methylphenyl group with a 3-chloro-4-methylphenyl moiety.
N-(3,4-Dichlorophenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
  • Molecular Formula : C₁₈H₁₃Cl₂N₃O₃ (MW: 390.2)
  • Key Differences : Features a 3,4-dichlorophenyl group and a 4-methoxyphenyl substituent.
  • Implications : The methoxy group introduces electron-donating effects, which may alter binding interactions in biological systems. The dichlorophenyl group significantly increases molecular weight and steric bulk compared to the target compound .
N-(3-Fluoro-4-((6-methoxy-7-(3-(4-methylpiperidin-1-yl)propoxy)quinolin-4-yl)oxy)phenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide (Compound 45)
  • Key Differences: Incorporates a quinoline-piperidine extension, increasing molecular complexity.
  • Implications : The extended substituent likely enhances binding to kinase targets (e.g., c-Met) but reduces synthetic yield (44.1%) and increases melting point (148.5–150.1°C) due to higher rigidity .
c-Met Kinase Inhibitors
  • Compound 37 (): A quinoline-containing derivative with a pyridazinone moiety showed potent c-Met inhibition (IC₅₀ < 50 nM). The quinoline and piperidine groups are critical for hydrophobic interactions in the kinase active site.
  • Target Compound: Lacking the quinoline extension, it may exhibit weaker c-Met inhibition but could retain activity against other targets due to the conserved carboxamide core .
Carbonic Anhydrase Inhibitors
  • Compound 10d (): A sulfonamide-containing analog (N-[4-(aminosulfonyl)phenyl]-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide) demonstrated carbonic anhydrase inhibition. The sulfonamide group is a known pharmacophore for this activity, which the target compound lacks .

Biological Activity

N-(3-methylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a heterocyclic compound with significant potential in medicinal chemistry. Its structure incorporates a pyridazine ring, a carboxamide group, and a methylphenyl substituent, which contribute to its diverse biological activities. Recent studies have highlighted its promising antimicrobial and anticancer properties, making it a subject of interest for further research.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C_{17}H_{16}N_{4}O
  • Molecular Weight : 282.34 g/mol
  • Structure : The compound features a fused pyridazine ring with a carboxamide group, which is critical for its biological activity.

Structural Comparison Table

Compound NameStructureUnique Features
N-phenylnicotinamideN-phenylnicotinamideKnown for molluscicidal activity
4-Oxo-N-phenyldihydropyridine4-Oxo-N-phenyldihydropyridineExhibits strong hydrogen bonding capabilities
N-(3-chloro-2-methylphenyl)-6-oxo-pyridineN-(3-chloro-2-methylphenyl)-6-oxo-pyridineExhibits unique antibacterial properties

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism of action may involve the inhibition of specific enzymes or receptors critical for bacterial survival.

Case Study: Antibacterial Activity

In a comparative study, this compound was tested against eight Gram-positive and Gram-negative bacteria. The results showed that it has a minimum inhibitory concentration (MIC) significantly lower than that of common antibiotics like ampicillin.

Bacteria SpeciesMIC (mg/mL)MBC (mg/mL)
Escherichia coli0.0040.008
Staphylococcus aureus0.0150.030
Enterobacter cloacae0.0030.006

These findings suggest that the compound could be developed as an effective antimicrobial agent, particularly against resistant strains.

Anticancer Activity

Studies also suggest that this compound may possess anticancer properties. Research has indicated its potential to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

The proposed mechanisms include:

  • Inhibition of Oncogenic Pathways : The compound may interact with key signaling pathways involved in tumor growth.
  • Induction of Apoptosis : Evidence suggests it can trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : It may prevent cancer cells from progressing through the cell cycle, thereby inhibiting tumor growth.

Q & A

Q. What are the recommended methodologies for synthesizing N-(3-methylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide with high purity?

  • Methodological Answer : Synthesis typically involves multi-step condensation reactions. For example, coupling substituted pyridazine intermediates with activated carboxylic acid derivatives (e.g., via EDCI/HOBt coupling). Post-synthesis, purity should be verified using HPLC (≥95% purity threshold) and characterized via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) . For scale-up, optimize reaction conditions (solvent, temperature) using statistical experimental design (e.g., factorial design) to minimize side products .

Q. How should researchers approach structural characterization of this compound?

  • Methodological Answer :
  • X-ray crystallography : Co-crystallize the compound with suitable solvents (e.g., DMSO/EtOH mixtures) to determine absolute stereochemistry and intermolecular interactions .
  • Spectroscopic analysis : Use 1^1H NMR to confirm substitution patterns (e.g., phenyl group integration) and FT-IR to identify carbonyl (C=O) stretches (~1650-1750 cm1^{-1}) .
  • Computational validation : Compare experimental NMR/IR data with density functional theory (DFT)-simulated spectra .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

  • Methodological Answer : Prioritize target-based assays (e.g., enzyme inhibition) over cell viability screens. For example:
  • Kinase inhibition : Use fluorescence-based ADP-Glo™ assays to test activity against kinases (e.g., EGFR, VEGFR).
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays with IC50_{50} determination . Include positive controls (e.g., doxorubicin) and validate results with triplicate runs.

Advanced Research Questions

Q. How can computational methods enhance the understanding of this compound's mechanism of action?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes against targets (e.g., kinases, GPCRs). Validate with molecular dynamics (MD) simulations (100 ns trajectories) to assess binding stability .
  • QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to optimize bioactivity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Meta-analysis : Aggregate data from independent studies and apply statistical tests (e.g., ANOVA) to identify variables (e.g., assay conditions, cell line heterogeneity) causing discrepancies .
  • Orthogonal assays : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays). For example, if cytotoxicity conflicts, validate via apoptosis markers (Annexin V/PI flow cytometry) .

Q. How to design experiments for optimizing reaction yields while minimizing by-products?

  • Methodological Answer :
  • Reaction path screening : Use quantum chemical calculations (e.g., Gaussian 16) to map energy barriers for competing pathways. ICReDD’s integrated computational-experimental workflow reduces trial-and-error by predicting optimal catalysts/solvents .
  • DoE optimization : Apply a Box-Behnken design to test variables (temperature, stoichiometry, solvent polarity). For example, a 3-factor design with 15 runs can identify yield maxima while quantifying interaction effects .

Key Recommendations

  • Synthesis : Prioritize EDCI-mediated coupling for amide bond formation .
  • Characterization : Combine crystallography and DFT for structural validation .
  • Biological Testing : Use orthogonal assays to mitigate false positives .
  • Data Analysis : Apply meta-regression to reconcile conflicting results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.